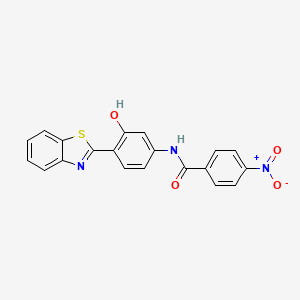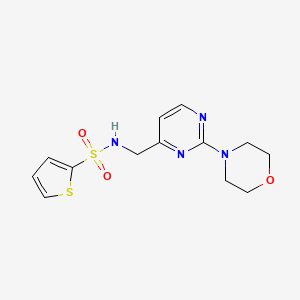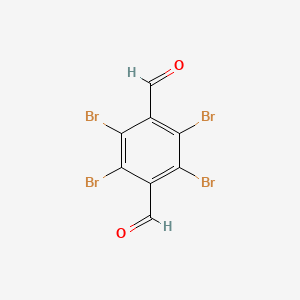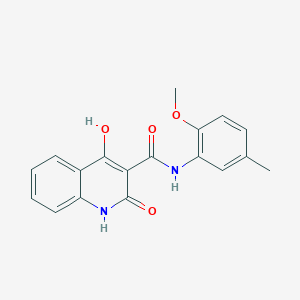![molecular formula C16H11N3O4S B2791195 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 313405-08-2](/img/structure/B2791195.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its molecular formula, structure, and the types of bonds and interactions between its atoms. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve multiple chemical reactions, each needing specific reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions needed for these reactions are all part of this analysis .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc. These properties can tell us a lot about how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. Researchers have investigated its effectiveness against bacterial and fungal pathogens. Its potential as a novel antibiotic or antifungal agent warrants further exploration .
Antitubercular Potential
Given the global health threat posed by drug-resistant mycobacteria, finding new therapeutic strategies is crucial. Recent studies have highlighted the compound’s impact on Mycobacterium tuberculosis energetics. Although challenges related to toxicity and drug-likeness exist, its overall activity against TB is encouraging. Further optimization could lead to effective antitubercular drugs .
Efflux Inhibition
Efflux inhibitors (EIs) are a valuable approach to combat drug resistance. The compound has been investigated as an EI, slowing down the emergence of resistance and potentially enhancing treatment duration. Researchers are exploring derivatives with balanced efflux inhibitory characteristics and improved drug-like properties .
Metabolic Disorders
Certain thiazole derivatives have shown promise in managing metabolic disorders such as obesity and hyperlipidemia. While not directly studied for this compound, its structural features suggest potential applications in metabolic health .
Antioxidant and Hepatoprotective Effects
Thiazole-based compounds often exhibit antioxidant properties. Researchers may explore the compound’s ability to scavenge free radicals and protect liver cells from damage. These effects could have implications for liver health and overall well-being .
Drug Development
The compound’s unique structure makes it an interesting candidate for drug development. Medicinal chemists continue to investigate modifications to enhance its efficacy, safety, and pharmacokinetic properties. Whether as a standalone drug or part of combination therapies, it holds promise .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-15(11-6-8-13(23-11)19(21)22)18-16-17-14-10-4-2-1-3-9(10)5-7-12(14)24-16/h1-4,6,8H,5,7H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYYCWSOHPIAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2791113.png)


![2-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2791117.png)
![2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2791119.png)
![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2791120.png)





![1-(methylsulfonyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2791132.png)

